7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group attached to the nitrogen atom, and a dihydroindenamine structure. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Amination: The amination step involves the introduction of the amine group at the 1st position. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Methylation: The final step involves the methylation of the nitrogen atom, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group, leading to different biological and chemical properties.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, affecting its reactivity and biological activity.
2,3-dihydro-1H-inden-1-amine: Lacks both the fluorine atom and the N-methyl group, resulting in distinct properties.
Uniqueness
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2763776-93-6 |
---|---|
Molecular Formula |
C10H12FN |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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